molecular formula C27H24O4 B8319551 2,3,4-Tris(benzyloxy)phenol CAS No. 87997-28-2

2,3,4-Tris(benzyloxy)phenol

Cat. No. B8319551
Key on ui cas rn: 87997-28-2
M. Wt: 412.5 g/mol
InChI Key: VQDNPVJGAHBXSG-UHFFFAOYSA-N
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Patent
US06750049B1

Procedure details

Kolonits, P. et al., Acta Chim Hung. 113:367 (1983). A solution of 30% H2O2 (6 mL, 57.8 mmol) and 85% formic acid (32 mL, 600 mmol) was added dropwise to a solution of 2,3,4-tribenzyloxybenzaldehyde 10 (9.8 g, 23.1 mmol) in CH2Cl2 (50 mL) over 30 min at 0° C. After 1 h of stirring at 0° C., the reaction was stirred at room temperature for 24 h. The reaction was subsequently cooled to 4° C. and diluted with 10% (w/v) aqueous Na2SO3 (50 mL). The aqueous phase was washed with CH2Cl2 (3×40 mL). Drying and: concentration afforded a brown oil which was dissolved in a methanolic solution of NaOMe (30 mL, 0.1 N) and refluxed. After 10 min, the solution was cooled to 4° C. and acidified with 6 N HCl. MeOH was removed in vacuo. The mixture was diluted with H2O (15 mL) followed by extraction of the aqueous phase with benzene (3×40 mL). Drying and concentration afforded 11 (9.0 g, 95%) as a brown oil. 1H NMR (CDCl3): δ7.45-7.31 (m, 15 H), 6.65 (d, J=9 Hz, 1 H), 6.58 (d, J=9 Hz, 1 H), 5.28 (s, 1 H), 5.12 (s, 2 H), 5.11 (s, 2 H), 5.04 (s, 2 H). 13C NMR (CDCl3): δ146.0, 144.0, 142.0, 139.6, 137.3, 137.1, 136.8, 128.4, 128.3 (2), 128.2, 127.9, 127.7, 127.4, 110.4, 109.0, 75.6, 75.3, 71.7. Anal. Calcd for C27H24O4: C, 78.62; H, 5.87. Found: C, 78.71; H, 5.86. HRMS (FAB) calcd for. C27H24O4 (M+H+): 412.1675. Found: 412.1673.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
NaOMe
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
OO.[CH:3]([OH:5])=O.[CH2:6]([O:13][C:14]1[C:21]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[C:20]([O:30][CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)C=C[C:15]=1[CH:16]=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl>C(Cl)Cl.[O-]S([O-])=O.[Na+].[Na+].C[O-].[Na+]>[CH2:31]([O:30][C:20]1[C:21]([O:22][CH2:23][C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[C:14]([O:13][CH2:6][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:15]=[CH:16][C:3]=1[OH:5])[C:32]1[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1 |f:5.6.7,8.9|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
OO
Name
Quantity
32 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1OCC1=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Four
Name
NaOMe
Quantity
30 mL
Type
solvent
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 h of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was subsequently cooled to 4° C.
WASH
Type
WASH
Details
The aqueous phase was washed with CH2Cl2 (3×40 mL)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
: concentration
CUSTOM
Type
CUSTOM
Details
afforded a brown oil which
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 4° C.
CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O (15 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction of the aqueous phase with benzene (3×40 mL)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1OCC1=CC=CC=C1)OCC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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